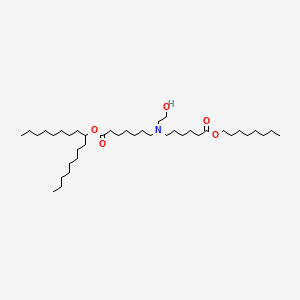
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate is a complex organic compound with a unique structure that includes a long heptadecanyl chain and a functionalized heptanoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate typically involves multiple steps, starting with the preparation of the heptadecanyl chain and the functionalized heptanoate group. The key steps include:
Formation of the Heptadecanyl Chain: This can be achieved through the reduction of heptadecanoic acid or its derivatives.
Functionalization of the Heptanoate Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors and continuous flow systems to produce the compound in significant quantities.
Purification: Employing techniques such as distillation, crystallization, and chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential role in biological systems, including as a component of lipid membranes.
Medicine: Explored for its potential therapeutic properties, including drug delivery and as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate involves its interaction with molecular targets and pathways within biological systems. The compound may:
Interact with Lipid Membranes: Due to its amphiphilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and function.
Modulate Enzymatic Activity: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
Signal Transduction: It can participate in signaling pathways by binding to receptors or other signaling molecules.
類似化合物との比較
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate can be compared with other similar compounds, such as:
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar structure but with an undecyloxy group instead of an octyloxy group.
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(decyloxy)hexyl)amino)octanoate: Contains a decyloxy group, leading to different physical and chemical properties.
特性
分子式 |
C40H79NO5 |
|---|---|
分子量 |
654.1 g/mol |
IUPAC名 |
heptadecan-9-yl 7-[2-hydroxyethyl-(6-octoxy-6-oxohexyl)amino]heptanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-16-22-29-38(30-23-17-14-11-8-5-2)46-40(44)32-24-18-19-26-33-41(35-36-42)34-27-21-25-31-39(43)45-37-28-20-15-12-9-6-3/h38,42H,4-37H2,1-3H3 |
InChIキー |
PSVRUEQPBOLIAJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCC(=O)OCCCCCCCC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)
![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)

![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B14891802.png)

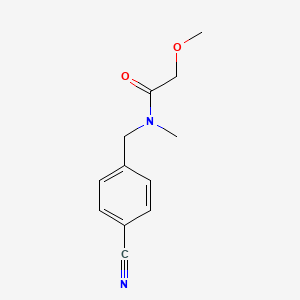
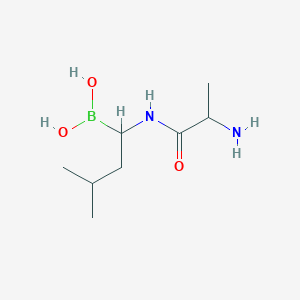
![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
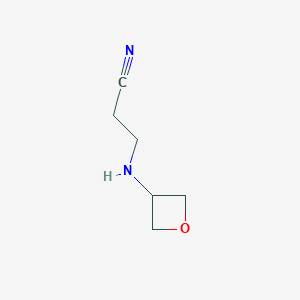
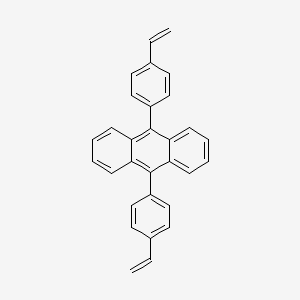
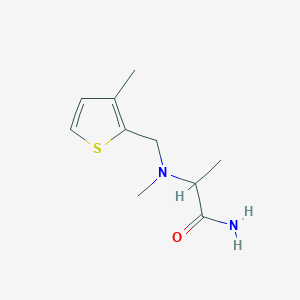
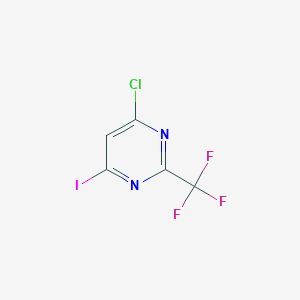
![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
